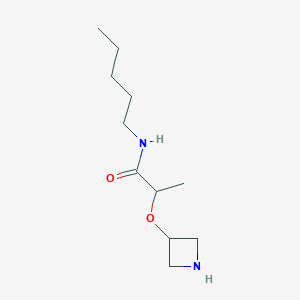
2-(azetidin-3-yloxy)-N-pentylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azetidin-3-yloxy)-N-pentylpropanamide is a synthetic organic compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing azetidines is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for creating functionalized azetidines, although it may face challenges related to reaction conditions and yields.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)-N-pentylpropanamide may involve scalable synthetic routes such as the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This method allows for the efficient production of azetidine derivatives on a larger scale, making it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(azetidin-3-yloxy)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted azetidine derivatives.
Applications De Recherche Scientifique
2-(azetidin-3-yloxy)-N-pentylpropanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological processes involving azetidine-containing compounds.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-(azetidin-3-yloxy)-N-pentylpropanamide involves its interaction with molecular targets and pathways in biological systems. The azetidine ring can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The specific pathways and targets depend on the compound’s structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(azetidin-3-yloxy)acetic acid
- 2-(azetidin-3-yloxy)aniline
- 2-(azetidin-3-yloxy)benzonitrile
Uniqueness
2-(azetidin-3-yloxy)-N-pentylpropanamide is unique due to its specific combination of the azetidine ring with the propanamide and pentyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
2-(azetidin-3-yloxy)-N-pentylpropanamide |
InChI |
InChI=1S/C11H22N2O2/c1-3-4-5-6-13-11(14)9(2)15-10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
IJDFIFUZFISRHI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCNC(=O)C(C)OC1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















